

Thermochemical Profile of 2,2-Dichlorobutane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dichlorobutane

Cat. No.: B1583581

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **2,2-dichlorobutane**. Due to the limited availability of publicly accessible experimental data for this specific isomer, this document also includes comparative data for its structural isomer, 1,4-dichlorobutane, to provide valuable context for researchers. Furthermore, it outlines the standard experimental methodologies employed for the determination of key thermochemical properties of volatile halogenated alkanes.

Core Thermochemical Data

The following tables summarize the available quantitative thermochemical data for **2,2-dichlorobutane** and its isomer, 1,4-dichlorobutane. All data is presented for the liquid state unless otherwise specified.

Table 1: Basic Properties

Property	Value	Source
2,2-Dichlorobutane		
Molecular Formula	C ₄ H ₈ Cl ₂	--INVALID-LINK--
Molecular Weight	127.012 g/mol	--INVALID-LINK--
CAS Number	4279-22-5	--INVALID-LINK--
1,4-Dichlorobutane		
Molecular Formula	C ₄ H ₈ Cl ₂	--INVALID-LINK--
Molecular Weight	127.012 g/mol	--INVALID-LINK--
CAS Number	110-56-5	--INVALID-LINK--

Table 2: Enthalpy Data

Property	Value	Units	Source
2,2-Dichlorobutane			
Standard Molar Enthalpy of Vaporization (Δ _{avap} H°)	36.4	kJ/mol	--INVALID-LINK--
Standard Molar Enthalpy of Formation (Δ _f H° _{liquid})	Data not available in public sources	kJ/mol	
1,4-Dichlorobutane			
Standard Molar Enthalpy of Formation (Δ _f H° _{liquid}) at 298.15 K	-229.8	kJ/mol	--INVALID-LINK--[1]

Table 3: Entropy and Heat Capacity Data

Property	Value	Units	Source
2,2-Dichlorobutane			
Standard Molar Entropy (S°liquid)	Data not available in public sources	J/(mol·K)	
Molar Heat Capacity, Liquid (Cp,liquid)	Data not available in public sources	J/(mol·K)	
1,4-Dichlorobutane			
Molar Heat Capacity, Liquid (Cp,liquid) at 298.15 K	184.01	J/(mol·K)	--INVALID-LINK-- [2]

Experimental Protocols

The determination of the thermochemical properties of volatile organic compounds like **2,2-dichlorobutane** requires specialized experimental techniques. The following sections detail the general methodologies for key measurements.

Determination of Enthalpy of Formation (Δ_fH°)

The standard enthalpy of formation of a volatile, halogenated organic compound is typically determined indirectly through the measurement of its enthalpy of combustion using rotating-bomb calorimetry.

Methodology:

- Sample Preparation: A precise mass of the liquid sample (e.g., **2,2-dichlorobutane**) is encapsulated in a combustible, sealed ampoule, often made of polyethylene or quartz. This is necessary to handle the volatile nature of the substance and to ensure complete combustion.
- Bomb Preparation: The sealed ampoule is placed in a platinum crucible within a high-pressure stainless steel vessel, known as a "bomb." A small, known amount of a mineral oil or other auxiliary substance may be added to ensure complete ignition. A measured length of fuse wire is connected to electrodes and placed in contact with the sample or auxiliary

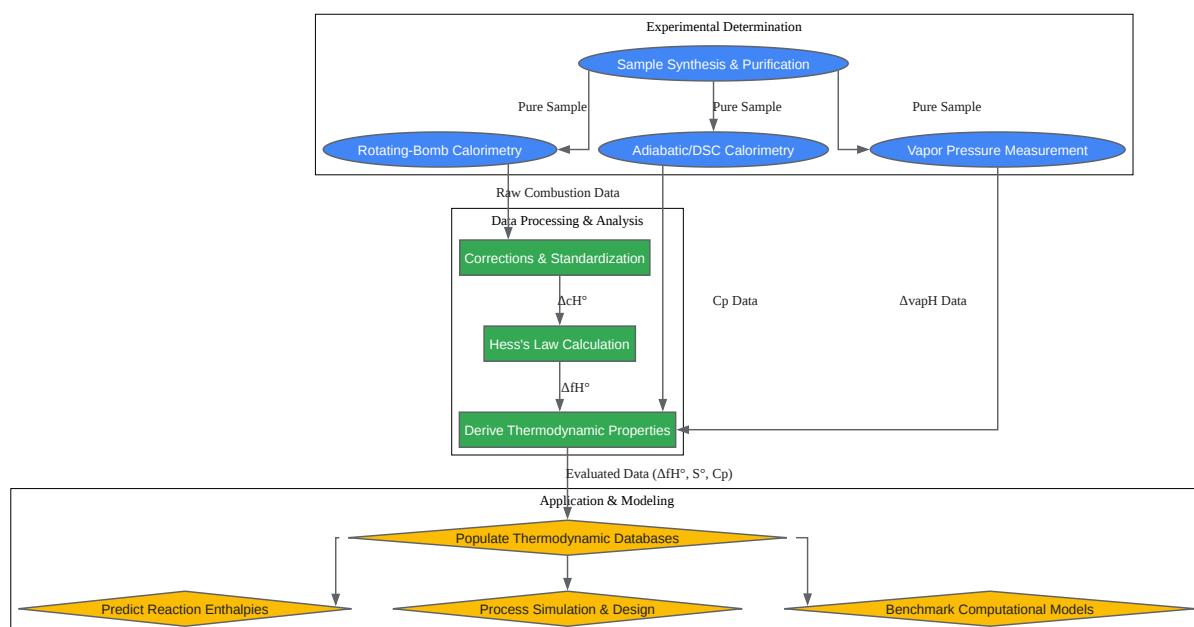
substance. The bomb is then purged and filled with high-purity oxygen to a pressure of approximately 30 atm. A small, known quantity of water is added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state.

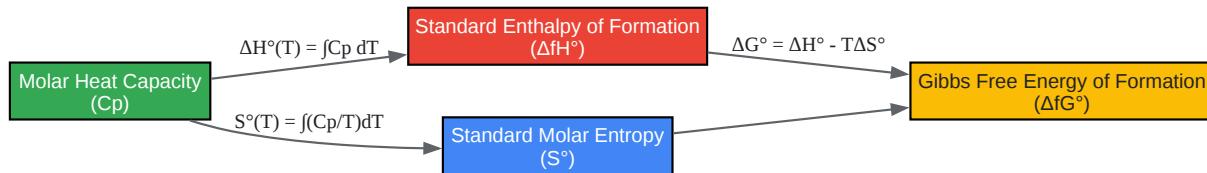
- **Calorimeter Assembly:** The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The calorimeter is equipped with a high-precision thermometer and a stirrer. For halogenated compounds, the bomb is designed to rotate during the experiment to ensure that the combustion products (e.g., hydrochloric acid) form a homogeneous solution.
- **Combustion and Data Acquisition:** The temperature of the water is monitored until a steady state is reached. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a final, stable temperature is achieved.
- **Analysis and Correction:** The gross heat released during combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system (calibrated using a standard substance like benzoic acid). Corrections are then applied for the heat of combustion of the ampoule, the auxiliary substance, the fuse wire, and for the formation of nitric acid from residual nitrogen in the bomb. For halogenated compounds, a significant correction is required to account for the formation of an aqueous solution of the halogen acid (e.g., HCl).
- **Calculation of Δ_fH° :** The standard enthalpy of combustion (Δ_cH°) is calculated from the corrected heat of combustion. The standard enthalpy of formation (Δ_fH°) is then derived using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and $HCl(aq)$).

Determination of Heat Capacity (Cp)

The heat capacity of a liquid can be determined using adiabatic calorimetry or differential scanning calorimetry (DSC).

Methodology (Adiabatic Calorimetry):


- **Calorimeter Design:** An adiabatic calorimeter is designed to minimize heat exchange with the surroundings. It consists of a sample cell containing the liquid, a heater, and a temperature


sensor. This entire assembly is enclosed in an adiabatic shield, the temperature of which is controlled to match the temperature of the sample cell at all times.

- **Sample Loading:** A known mass of the degassed liquid sample is introduced into the sample cell.
- **Measurement:** A precisely measured amount of electrical energy is supplied to the heater, causing a small increase in the temperature of the sample. The temperature change is carefully measured.
- **Calculation:** The heat capacity of the sample is calculated from the amount of heat added and the resulting temperature rise, after accounting for the heat capacity of the sample cell (determined in separate calibration experiments). Measurements are taken over a range of temperatures to determine the temperature dependence of the heat capacity.

Visualization of Thermochemical Data Workflow

The following diagram illustrates a typical workflow for the determination and application of thermochemical data for a compound like **2,2-dichlorobutane**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-dichlorobutane [chemister.ru]
- 2. Butane, 1,4-dichloro- [webbook.nist.gov]
- To cite this document: BenchChem. [Thermochemical Profile of 2,2-Dichlorobutane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583581#thermochemical-data-of-2-2-dichlorobutane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com